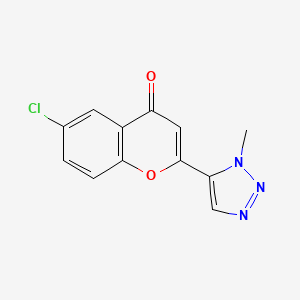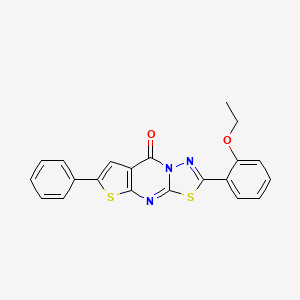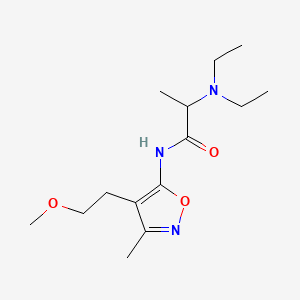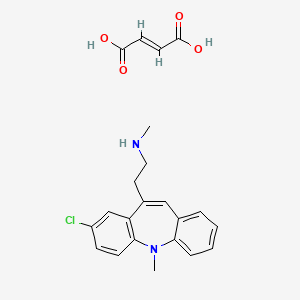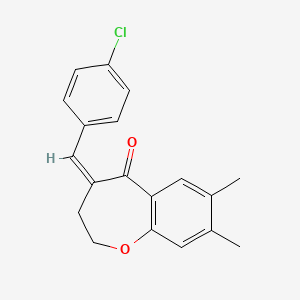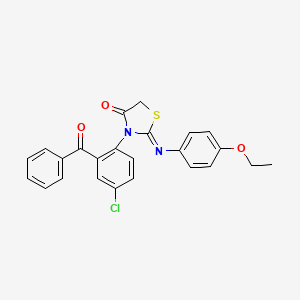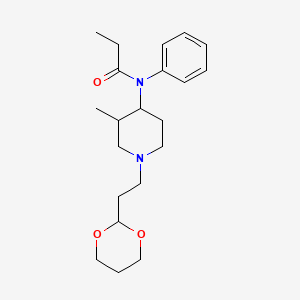
Dimethyldipentadecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de dimetildipentadecil amonio es un compuesto de amonio cuaternario con la fórmula molecular C32H68ClN . Es conocido por sus propiedades surfactantes y se utiliza comúnmente en diversas aplicaciones industriales y científicas. Este compuesto se caracteriza por sus largas cadenas alquílicas, que contribuyen a su efectividad como surfactante y agente antimicrobiano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El cloruro de dimetildipentadecil amonio se puede sintetizar mediante una reacción de cuaternización que involucra dimetilamina y cloruro de pentadecilo. La reacción generalmente ocurre en un solvente orgánico como etanol o metanol, bajo condiciones de reflujo. La reacción se puede representar de la siguiente manera:
C15H31Cl+(CH3)2NH→C32H68ClN+HCl
Métodos de producción industrial
En entornos industriales, la producción de cloruro de dimetildipentadecil amonio a menudo involucra el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar la formación de subproductos y maximizar la eficiencia del proceso de cuaternización. El producto final se purifica típicamente mediante destilación o cristalización para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de dimetildipentadecil amonio principalmente experimenta reacciones de sustitución debido a la presencia del grupo amonio cuaternario. Puede reaccionar con nucleófilos como iones hidróxido, lo que lleva a la formación de alcoholes y aminas correspondientes.
Reactivos y condiciones comunes
Nucleófilos: Iones hidróxido, aminas
Condiciones: Soluciones acuosas o alcohólicas, temperaturas moderadas
Productos principales
Los productos principales formados a partir de las reacciones del cloruro de dimetildipentadecil amonio incluyen alcoholes y aminas secundarias, dependiendo del nucleófilo específico involucrado en la reacción.
Aplicaciones Científicas De Investigación
El cloruro de dimetildipentadecil amonio tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como un catalizador de transferencia de fase en la síntesis orgánica, facilitando la transferencia de reactivos entre diferentes fases.
Biología: Empleado como un agente antimicrobiano en varios ensayos y experimentos biológicos.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos debido a sus propiedades surfactantes.
Industria: Utilizado en la formulación de desinfectantes, detergentes y productos de cuidado personal.
Mecanismo De Acción
El mecanismo de acción del cloruro de dimetildipentadecil amonio involucra su interacción con las membranas celulares. Las largas cadenas alquílicas se insertan en la bicapa lipídica, interrumpiendo la estructura de la membrana y provocando la lisis celular. Esta interrupción se debe principalmente a las propiedades surfactantes del compuesto, que reducen la tensión superficial y desestabilizan la membrana.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de didecildimetilamonio: Otro compuesto de amonio cuaternario con propiedades antimicrobianas similares.
Cloruro de benzalconio: Ampliamente utilizado como desinfectante y conservante.
Cloruro de cetiltrimetilamonio: Comúnmente utilizado en la preparación de nanopartículas y como surfactante.
Singularidad
El cloruro de dimetildipentadecil amonio es único debido a su longitud específica de cadena alquílica, que proporciona un equilibrio entre las propiedades hidrófobas e hidrófilas. Este equilibrio mejora su efectividad como surfactante y agente antimicrobiano, lo que lo hace adecuado para una amplia gama de aplicaciones.
Propiedades
Número CAS |
29240-03-7 |
|---|---|
Fórmula molecular |
C32H68ClN |
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
dimethyl-di(pentadecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3,4)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HYOIETAPOYLTMD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


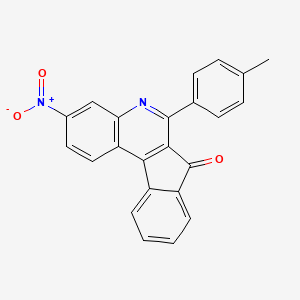
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

